An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)styrene
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)styrene
Executive Summary: This document provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)styrene, a fluorinated vinylbenzene derivative with significant applications in materials science and pharmaceutical development. Its unique electronic and steric properties, imparted by the two trifluoromethyl groups, make it a valuable monomer for specialty polymers and a critical building block in medicinal chemistry. This guide covers its chemical and physical properties, detailed synthesis protocols, key applications, and essential safety information, tailored for researchers, chemists, and professionals in drug discovery.
Introduction
3,5-Bis(trifluoromethyl)styrene, also known as 1-ethenyl-3,5-bis(trifluoromethyl)benzene, is an organic compound featuring a vinyl group attached to a benzene ring substituted with two trifluoromethyl (-CF3) groups at the meta positions. The strong electron-withdrawing nature and high lipophilicity of the -CF3 groups significantly influence the reactivity of the vinyl moiety and the overall properties of the molecule. These characteristics are highly sought after in the design of advanced materials and pharmacologically active compounds. In polymer science, its incorporation can enhance thermal stability, chemical resistance, and optical properties. In medicinal chemistry, the 3,5-bis(trifluoromethyl)phenyl motif is considered a "privileged" structure, often used to improve the metabolic stability and binding affinity of drug candidates.
Chemical and Physical Properties
The defining features of 3,5-Bis(trifluoromethyl)styrene are its high molecular weight for a styrene derivative and its distinct solubility and reactivity profiles, stemming from the hexafluoro-substitution. Key quantitative data are summarized in Table 1.
Table 1: Chemical and Physical Properties of 3,5-Bis(trifluoromethyl)styrene
| Property | Value | Reference(s) |
| CAS Number | 349-59-7 | [1][2] |
| Molecular Formula | C₁₀H₆F₆ | [1] |
| Molecular Weight | 240.15 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 60 °C at 20 mmHg | [4] |
| Density | 1.334 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.424 - 1.428 | [3][4] |
| Solubility | Sparingly soluble in water. | [4] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [1][2] |
Synthesis and Manufacturing
The most common and scalable synthesis of trifluoromethyl-substituted styrenes involves a Grignard reaction followed by dehydration.[5] This multi-step process offers a reliable pathway from commercially available halogenated precursors.
Experimental Protocol: Grignard Pathway
This protocol describes a representative synthesis starting from 3,5-bis(trifluoromethyl)bromobenzene.
Step 1: Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide (Grignard Reagent)
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To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
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Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
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In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.
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Add a small portion of the bromide solution to the magnesium slurry to initiate the reaction. Initiation may be evidenced by gentle refluxing.
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Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[6]
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. Safety Note: The preparation of trifluoromethylphenyl Grignard reagents can be highly exothermic and requires careful temperature control to prevent runaway reactions.[7][8]
Step 2: Synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
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Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of acetaldehyde in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[5]
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step 3: Dehydration to 3,5-Bis(trifluoromethyl)styrene
-
Dissolve the crude 1-[3,5-bis(trifluoromethyl)phenyl]ethanol in dry benzene or toluene.
-
Add a dehydrating agent, such as phosphorus(V) oxide or potassium hydrogen sulfate.[5]
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Cool the reaction mixture, filter to remove the dehydrating agent, and wash the filtrate with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, remove the solvent, and purify the resulting crude styrene by vacuum distillation.
Key Applications
Polymer Science
3,5-Bis(trifluoromethyl)styrene is a monomer used to produce homopolymers and copolymers with unique properties. The bulky and electron-withdrawing -CF3 groups can increase the glass transition temperature (Tg), improve thermal stability, and lower the refractive index of the resulting polymers, making them suitable for specialty optical and electronic applications.[9]
Experimental Protocol: General Free-Radical Polymerization
-
Dissolve 3,5-Bis(trifluoromethyl)styrene monomer in a suitable solvent (e.g., toluene or anisole) in a Schlenk flask.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
De-gas the solution through several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a specified time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Terminate the reaction by cooling the mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the solution into a non-solvent, such as methanol or hexane.
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Drug Discovery and Medicinal Chemistry
The introduction of trifluoromethyl groups is a widely used strategy in drug design to enhance a molecule's therapeutic profile. The 3,5-bis(trifluoromethyl)phenyl moiety can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate binding affinity through specific electronic interactions.[4] This motif is found in various therapeutic agents and organocatalysts. For instance, derivatives are used as potent growth inhibitors of drug-resistant bacteria, and the related compound 3,5-bis(trifluoromethyl)benzonitrile is a starting material for the FDA-approved cancer drug Selinexor.[4][10]
Safety and Handling
3,5-Bis(trifluoromethyl)styrene is a flammable and irritant chemical. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Type | GHS Classification | Statement Code |
| Physical | Flammable liquid and vapour | H225 / H226 |
| Health | Causes skin irritation | H315 |
| Health | Causes serious eye irritation | H319 |
| Health | May cause respiratory irritation | H335 |
| Signal Word | Danger |
Data sourced from multiple chemical suppliers.[1]
Conclusion
3,5-Bis(trifluoromethyl)styrene is a highly functionalized monomer and chemical intermediate whose value is derived from its unique bis-trifluoromethyl substitution pattern. This guide has detailed its core properties, provided robust protocols for its synthesis and polymerization, and highlighted its significant role as a privileged structural motif in the development of advanced polymers and pharmaceuticals. Adherence to strict safety protocols is mandatory when handling this reactive and hazardous compound. Its continued use in research and development is expected to contribute to innovations across multiple scientific disciplines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. 3,5-Bis(trifluoromethyl)styrene, 96%, stab. 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. afinitica.com [afinitica.com]
- 6. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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